molecular formula C19H14O5 B13646063 4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one

4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one

Cat. No.: B13646063
M. Wt: 322.3 g/mol
InChI Key: YHEBRAOEOLPKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one is a complex organic compound with a molecular formula of C16H12O5 This compound is known for its unique structure, which includes a chromen-2-one core substituted with a hydroxy group and a methoxyphenyl prop-2-enoyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 4-hydroxycoumarin and 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to facilitate the aldol condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography. The choice of solvents and reagents would be tailored to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound can scavenge free radicals and inhibit the activity of pro-inflammatory enzymes, thereby reducing oxidative damage and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one is unique due to its chromen-2-one core, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4-hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c1-23-13-9-6-12(7-10-13)8-11-15(20)17-18(21)14-4-2-3-5-16(14)24-19(17)22/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEBRAOEOLPKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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